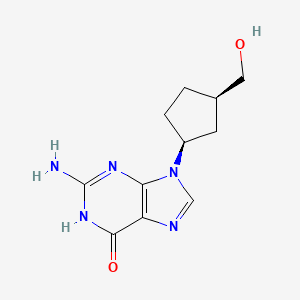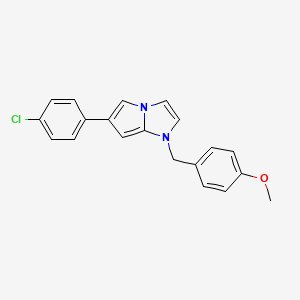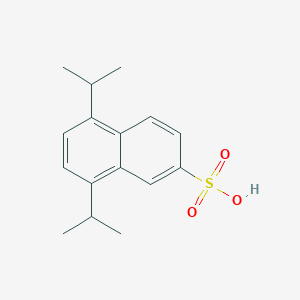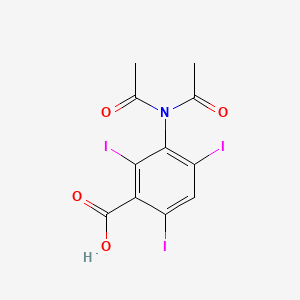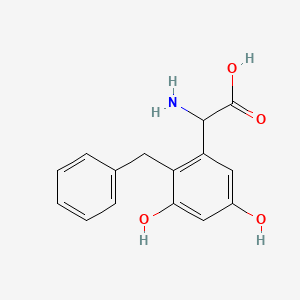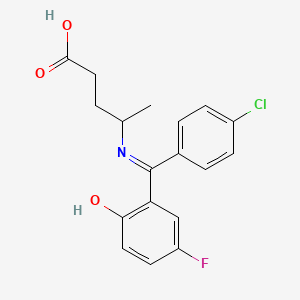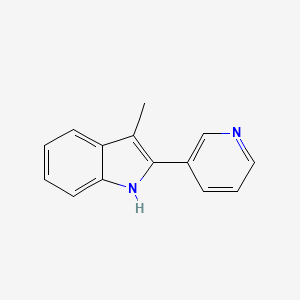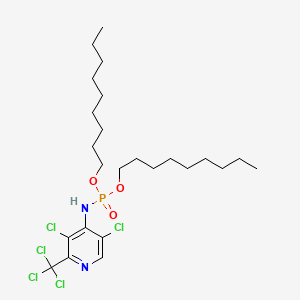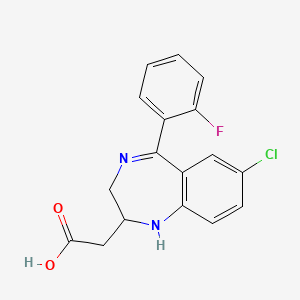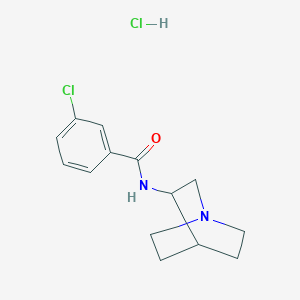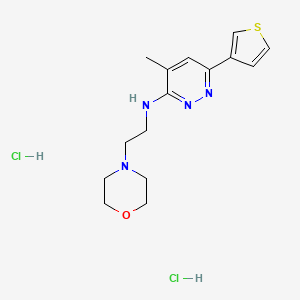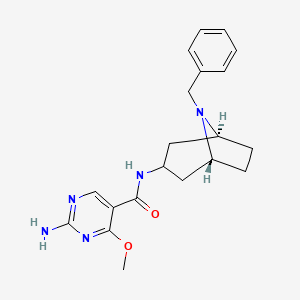
2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of pyrimidinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. The starting materials may include benzyl derivatives, nortropane derivatives, and pyrimidinecarboxamide precursors. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Condensation: reactions to form the pyrimidine ring.
Methoxylation: to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the benzyl and nortropanyl groups.
N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide: Lacks the amino group.
Uniqueness
The presence of the benzyl and nortropanyl groups in 2-Amino-N-(8-benzyl-3-alpha-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.
Properties
CAS No. |
91595-94-7 |
|---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-N-[(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-27-19-17(11-22-20(21)24-19)18(26)23-14-9-15-7-8-16(10-14)25(15)12-13-5-3-2-4-6-13/h2-6,11,14-16H,7-10,12H2,1H3,(H,23,26)(H2,21,22,24)/t14?,15-,16+ |
InChI Key |
XKCASSZOQILGIG-MQVJKMGUSA-N |
Isomeric SMILES |
COC1=NC(=NC=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4)N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



